5-氯-2-哌啶-4-基-1,3-苯并噻唑盐酸盐

描述

The compound “5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride” is a biochemical used for proteomics research . It is a derivative of 2-benzimidazolone and exhibits anti-nauseant properties .

Molecular Structure Analysis

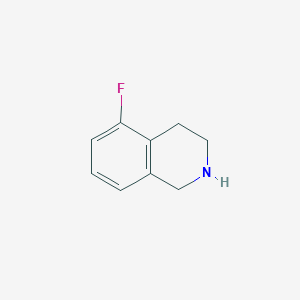

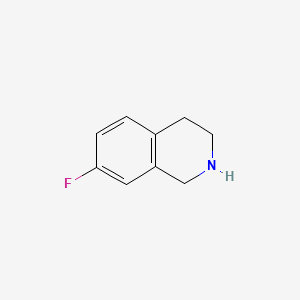

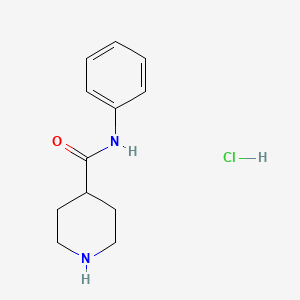

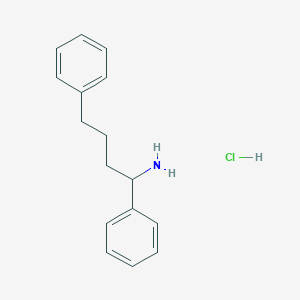

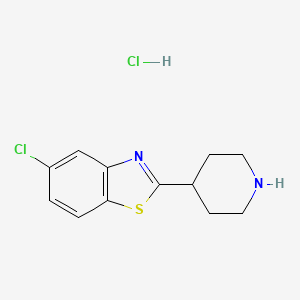

The molecular formula of this compound is C12H13N2SCl•HCl . The InChI code is 1S/C12H13ClN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 .Physical And Chemical Properties Analysis

The molecular weight of “5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride” is 289.22 . The compound is a powder at room temperature . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results.科学研究应用

Pharmacological Research

This compound has been identified as an activator in pharmacological studies, particularly in the context of mRNA translation. It has shown activity in the activation of 5’UTR Stem-Loop Driven α-Synuclein and Prion Protein mRNA Translation in neuroglioblastoma cells . These findings are significant as they contribute to the understanding of molecular mechanisms in neurodegenerative diseases.

Proteomics Research

In proteomics, this compound is utilized for its biochemical properties. It has been used to study the translation or activity of luciferase, with an EC50 value of 42.42 µM in neuroglioblastoma cells . This application is crucial for understanding protein expression and function in biological systems.

Medical Research

The compound’s role in medical research is primarily as a research chemical, not intended for diagnostic or therapeutic use. However, its influence on mRNA translation mechanisms offers potential pathways for the development of novel therapeutic strategies .

Industrial Applications

While specific industrial applications are not detailed, the compound’s role in scientific research suggests its potential use in drug discovery and development processes. Its unique properties may aid in the synthesis of new compounds with industrial relevance.

Biochemical Research

5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride is a key biochemical used in research related to proteomics. Its solid physical state and stability at room temperature make it suitable for various experimental setups .

Organic Synthesis

The compound finds applications in organic synthesis, where it may be used as a building block for more complex molecules. Its structural properties could be beneficial in synthesizing novel organic compounds .

Drug Discovery

In the field of drug discovery, this compound is part of the exploration for new drugs. Its involvement in the modulation of mRNA translation is particularly relevant for identifying new drug targets and mechanisms.

Neurological Studies

Given its activity in the translation of proteins related to neurological functions, this compound is valuable in neurological studies. It helps in exploring the genetic factors and protein synthesis pathways that may contribute to neurological disorders .

安全和危害

作用机制

Target of Action

5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride primarily targets fatty acid binding proteins 4 and 5 (FABP4 and FABP5) . These proteins play crucial roles in the intracellular transport of fatty acids and other lipophilic substances, influencing metabolic processes and signaling pathways .

Mode of Action

The compound interacts with FABP4 and FABP5 by binding to their active sites, inhibiting their function. This inhibition disrupts the normal transport and signaling functions of these proteins, leading to altered lipid metabolism and reduced inflammatory responses .

Biochemical Pathways

By inhibiting FABP4 and FABP5, 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride affects several biochemical pathways:

- Inflammatory Pathways : Reduced activity of FABP4 and FABP5 can lead to decreased production of pro-inflammatory cytokines, impacting inflammatory responses .

Pharmacokinetics

The pharmacokinetics of 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, the inhibition of FABP4 and FABP5 leads to:

- Anti-inflammatory Effects : Lowered production of inflammatory mediators. At the cellular level, these changes can result in improved insulin sensitivity and reduced risk of atherosclerosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride:

- Interactions : Concurrent use of other drugs or dietary components can affect its absorption and metabolism .

This comprehensive overview highlights the intricate mechanisms through which 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride exerts its effects, providing valuable insights into its potential therapeutic applications.

: RCSB PDB - 5HZ5: FABP5 in complex with 6-Chloro-4-phenyl-2-piperidin-1 : N- (5-chloro-1,3-benzodioxol-4-yl)-6-methoxy-7- (3-piperidin-1

属性

IUPAC Name |

5-chloro-2-piperidin-4-yl-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2S.ClH/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBCZRJPBQVGRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=C(S2)C=CC(=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675964 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。